Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, an amino group, a hydroxymethyl group, and a carboxylate ester group attached to the piperidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine or its derivatives as the starting material.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain a high-purity compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles are used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of aldehydes, ketones, carboxylic acids, and other oxidized derivatives.
Reduction Products: Reduction reactions can produce amines, alcohols, and other reduced derivatives.
Substitution Products: Substitution reactions can result in the formation of different functionalized derivatives of the compound.
Mechanism of Action
Target of Action
Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound. Similar compounds have been used in the development of proteolysis targeting chimeras (protacs), which are designed to degrade specific proteins within cells .
Mode of Action
Based on its structural similarity to other piperidine derivatives used in protacs, it may function as a linker molecule, binding to both the target protein and an e3 ubiquitin ligase . This tripartite interaction leads to the ubiquitination and subsequent degradation of the target protein.
Biochemical Pathways
In the context of protacs, the degradation of target proteins can influence various biochemical pathways depending on the function of the target protein .
Result of Action
In the context of protacs, the degradation of target proteins can lead to changes in cellular processes and potentially therapeutic effects .
Scientific Research Applications
Chemistry: Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds. Biology: The compound is utilized in biological studies to investigate its interactions with various biomolecules and its potential biological activities. Medicine: Industry: The compound is used in the chemical industry for the synthesis of various intermediates and final products.
Comparison with Similar Compounds
Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound is structurally similar but contains a pyrrolidine ring instead of a piperidine ring.
Tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate: This compound has a similar structure but with different stereochemistry.
Uniqueness: Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features make it a valuable compound for synthetic and biological studies.
Properties
IUPAC Name |
tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCPRHFAAYJMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782754-25-9 |
Source
|
Record name | tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.